molecular formula C11H12N2 B602287 1H-Imidazole, 1-[(1R)-1-phenylethyl]- CAS No. 844658-92-0

1H-Imidazole, 1-[(1R)-1-phenylethyl]-

Cat. No.: B602287
CAS No.: 844658-92-0
M. Wt: 172.23
InChI Key:
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Description

“1H-Imidazole, 1-[(1R)-1-phenylethyl]-” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimycotic Properties

"1H-Imidazole, 1-[(1R)-1-phenylethyl]-" has demonstrated notable antimycotic properties. Research has shown that derivatives of this compound are active against a range of fungi, yeasts, and gram-positive bacteria, both in vitro and in vivo. In particular, they exhibit effectiveness against Candida albicans (Heeres, Backx, & van Cutsem, 1976), (Heeres, Backx, & Cutsem, 1977), (Heeres, Mostmans, & Cutsem, 1978).

Organometallic Chemistry

In organometallic chemistry, 1H-imidazole derivatives have shown potential. They react with certain compounds to form N-bound and C-bound imidazole complexes, showcasing their versatility in chemical transformations. These findings are significant for developing new organometallic catalysts and materials (Eguillor et al., 2011).

Physical and Chemical Properties

Studies on the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles have been conducted, providing insights into their physical characteristics like vapor pressures and enthalpies of vaporization. These properties are essential for practical applications where the physical state and stability of these compounds are crucial (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).

Corrosion Inhibition

Imidazole derivatives, including 1H-imidazole, have shown promise in inhibiting corrosion of materials like carbon steel in acidic mediums. This application is significant in industries where material durability and longevity are critical (Costa et al., 2021).

Synthesis of Optically Active Compounds

Research has been conducted on synthesizing optically active 1-(1-phenylethyl)-1H-imidazoles, which are important in the development of pharmaceuticals and other applications where chirality plays a crucial role (Mlostoń, Mucha, Urbaniak, Broda, & Heimgartner, 2008).

Antimicrobial Agents

Imidazole derivatives, including 1H-imidazole, have been synthesized and tested for their antimicrobial properties. These compounds have broad applications in clinical medicine and pharmacological studies (Narwal et al., 2012).

pH Probe in Chemistry Education

1H-Imidazole has been used as a pH probe in educational experiments, demonstrating its utility in fundamental chemical studies and its potential as an instructional tool (Hagan, Edie, & Cooley, 2007).

Biological and Pharmaceutical Importance

1H-Imidazole and its derivatives have extensive biological and pharmaceutical applications. They are used in the treatment of various conditions and have shown antimicrobial and anticancer activities (Ramanathan, 2017).

Distal Binding in Zinc(II) Porphyrin Receptors

1H-Imidazole derivatives have shown significant interaction with zinc(II) porphyrin receptors, indicating their potential in molecular recognition and sensor applications (Paul et al., 2003).

Hydrogen-Bonding Networks in Nanoscale Experiments

Imidazole's ability to form hydrogen-bonding networks is leveraged in nanoscale applications, such as in scanning tunneling microscopy-break junction experiments. This highlights its potential in the development of dynamic junctions based on supramolecular interactions (Wu et al., 2019), (Wu et al., 2020).

Reactivity and Spectroscopic Characterization

The reactivity and spectroscopic characteristics of newly synthesized imidazole derivatives have been explored, contributing to our understanding of their chemical behavior and potential applications in various fields (Hossain et al., 2018).

Antifungal Agent Synthesis

The synthesis and properties of certain imidazole derivatives demonstrate their efficacy as potent antifungal agents, particularly in topical applications (Ogata et al., 1983).

Dopamine Beta-Hydroxylase Inhibition

Imidazole-2-thiones derived from 1H-imidazole have been studied as inhibitors of dopamine beta-hydroxylase, revealing their potential in neurochemistry and pharmacology (Kruse et al., 1986).

Nanocatalysis and Solvent Effects

Research on the synthesis of imidazole derivatives using nano-SiO2 as a catalyst highlights the role of nanotechnology in enhancing chemical reactions and the effect of solvents on these processes (Mohan et al., 2017).

Pyrazole-Imidazole-Triazole Hybrids

The synthesis and antimicrobial evaluation of pyrazole-imidazole-triazole hybrids demonstrate the potential of these compounds in addressing microbial resistance, with molecular docking studies providing insights into their mechanism of action (Punia et al., 2021).

Safety and Hazards

Imidazole should be handled with care. It is recommended to use personal protective equipment as required and to wash face, hands and any exposed skin thoroughly after handling . It is also advised to not eat, drink or smoke when using this product .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIUPWHIKAQKOG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60834060
Record name 1-[(1R)-1-Phenylethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844658-92-0
Record name 1-[(1R)-1-Phenylethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 1-[(1R)-1-phenylethyl]-1H-imidazole structure in the context of the research?

A1: The research focuses on synthesizing [¹⁸F]FETO as a potential PET tracer []. 1-[(1R)-1-phenylethyl]-1H-imidazole is a key structural component of [¹⁸F]FETO. While the study doesn't delve into the specific biological activity of this compound, its presence within [¹⁸F]FETO suggests it could play a role in the tracer's binding affinity or pharmacokinetic properties. Further research would be needed to elucidate the specific contributions of this moiety to the overall tracer's behavior.

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